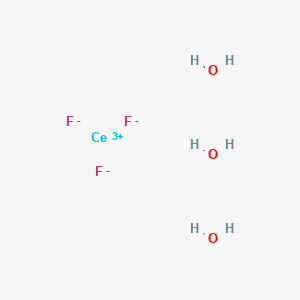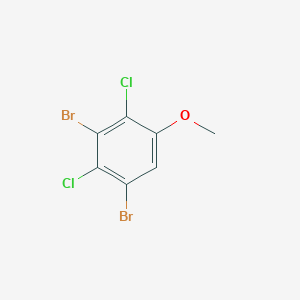![molecular formula C16H14N2O B12850145 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound has an allyloxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-(allyloxy)benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The allyloxy group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the allyloxy group, which can affect its chemical properties and biological activities.
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole:
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole: Contains a hydroxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of the allyloxy group in 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. This group can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-prop-2-enoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N2O/c1-2-11-19-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)18-16/h2-10H,1,11H2,(H,17,18) |
InChI Key |
SEAJZWLKXAOLIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


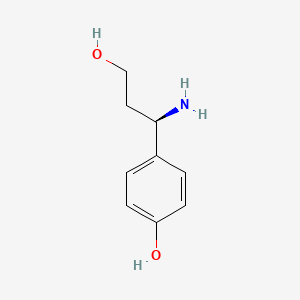
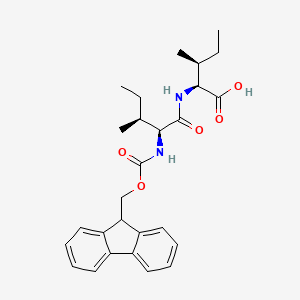
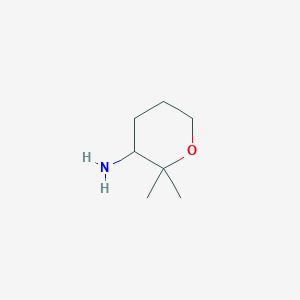



![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
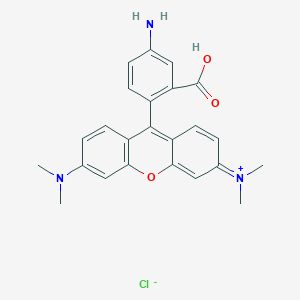
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
